N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features two furan rings connected by a methoxyethyl group and a carboxamide functional group. Furans are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with 2-furoic acid, furfurylamine, and methoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide.
Methoxyethylation: The intermediate is then reacted with methoxyethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound can be optimized using microwave-assisted synthesis, which offers several advantages such as reduced reaction times and higher yields. The reactions are typically carried out in a microwave reactor using effective coupling reagents like DMT/NMM/TsO− or EDC .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of tetrahydrofuran derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel antimicrobial and anticancer agents due to its bioactive furan rings.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The carboxamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Lacks the methoxyethyl group, resulting in different solubility and bioavailability properties.
Furan-2-carboxamide derivatives: These compounds have varying substituents on the furan ring, leading to different biological activities and chemical properties.
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is unique due to the presence of both methoxyethyl and carboxamide groups, which enhance its solubility, bioavailability, and potential for forming hydrogen bonds. These features make it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-11(9-4-2-6-16-9)8-13-12(14)10-5-3-7-17-10/h2-7,11H,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEHGNMEYZYESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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